molecular formula C36H63N11O14 B12407312 Gadgvgksal

Gadgvgksal

Cat. No.: B12407312
M. Wt: 874.0 g/mol
InChI Key: BHNOZWURKNUQLJ-IEPHIUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .

Mechanism of Action

Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .

Properties

Molecular Formula

C36H63N11O14

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1

InChI Key

BHNOZWURKNUQLJ-IEPHIUIFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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